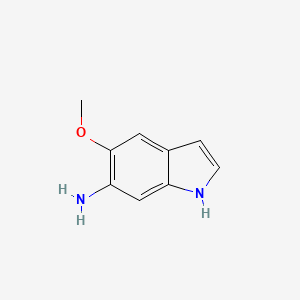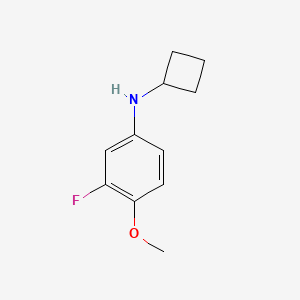
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate
説明
“Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate” is a chemical compound with the CAS Number: 1247164-66-4 . It has a molecular weight of 253.51 . The IUPAC name for this compound is methyl chloro (3,4-dichlorophenyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate” is 1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate” is a compound with a molecular weight of 253.51 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Dimethyl Carbonate
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate may be used in the synthesis of dimethyl carbonate . It can regenerate the PdCl2-CuCl2/activated carbon catalyst used for this synthesis .
Preparation of (Carboxymethyl) Trimethylammonium Chloride Esters
This compound was used in the preparation of (carboxymethyl) trimethylammonium chloride esters . These esters have various applications in the field of organic chemistry .
Synthesis of Octakis - (Carbethoxymethoxy)calix Arene
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate may be used in the synthesis of octakis - (carbethoxymethoxy)calix arene . This compound has potential applications in the field of supramolecular chemistry .
Antiviral Activity
Indole derivatives, which can be synthesized from Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate, have shown antiviral activity . For example, 7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .
Antifungal Activity
Compounds containing the 1,2,4-triazole moiety, which can potentially be synthesized from Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate, are known to have antifungal activity . For example, fluconazole and itraconazole, which contain the 1,2,4-triazole moiety, are very effective antifungal drugs .
作用機序
Target of Action
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate is a complex organic compoundSimilar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s likely that it interacts with its targets through a process of binding and unbinding, leading to changes in the function of the target molecules . This can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can be diverse and depend on the specific pathway and cell type involved.
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract or lungs, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets.
Result of Action
Similar compounds have been known to cause a variety of effects, ranging from changes in cell signaling and function to cytotoxic effects . The specific effects depend on the nature of the compound’s interaction with its targets and the specific cell types involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as blood flow, tissue type, and the presence of other compounds.
Safety and Hazards
特性
IUPAC Name |
methyl 2-chloro-2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJZIHFRZPQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(3,4-dichlorophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



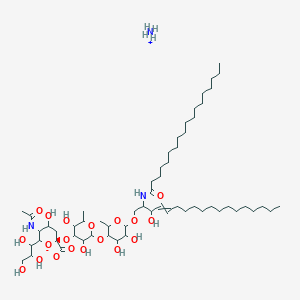
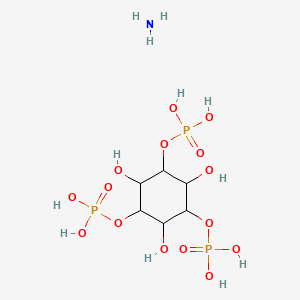

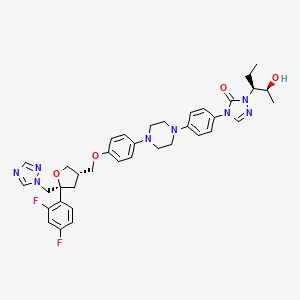
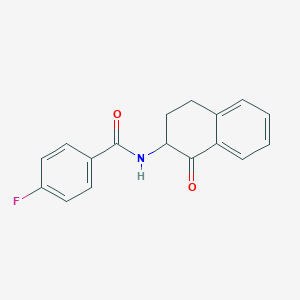
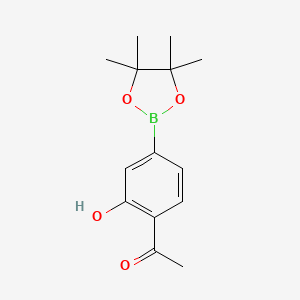
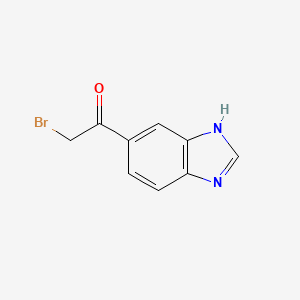
![Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B3093635.png)
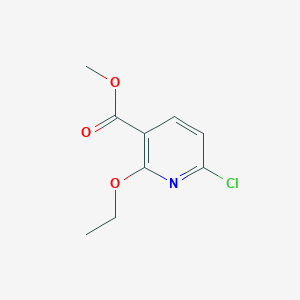
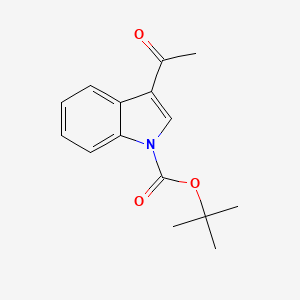
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B3093647.png)
